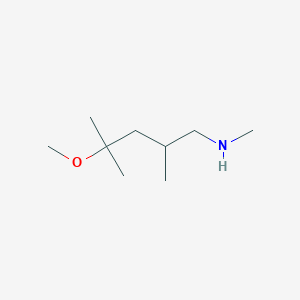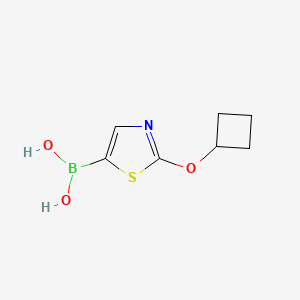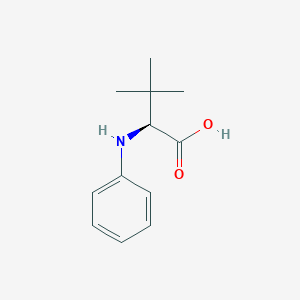
3-Methyl-N-phenyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-phenyl-L-valine is an organic compound that belongs to the class of amino acids It is a derivative of L-valine, where the amino group is substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenyl-L-valine typically involves the N-acylation of L-valine. One common method is to react L-valine with an acyl chloride, such as phenylacetyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides and amino acid derivatives by sequentially adding protected amino acids to a growing chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-phenyl-L-valine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-N-phenyl-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-N-phenyl-L-valine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The phenyl group may enhance its binding affinity to hydrophobic pockets in proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-Phenylglycine: Similar in structure but lacks the methyl group on the valine moiety.
N-Phenylalanine: Contains a phenyl group but differs in the side chain structure.
N-Phenylleucine: Similar but has a different branching in the side chain.
Uniqueness
3-Methyl-N-phenyl-L-valine is unique due to the presence of both a methyl group and a phenyl group on the valine backbone. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
400777-56-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S)-2-anilino-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)10(11(14)15)13-9-7-5-4-6-8-9/h4-8,10,13H,1-3H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
XDPXYKMLGIKDGV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


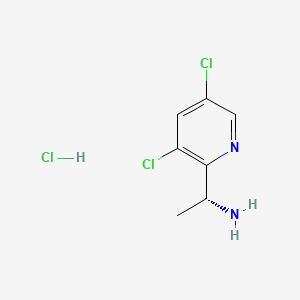
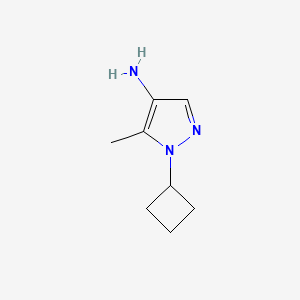
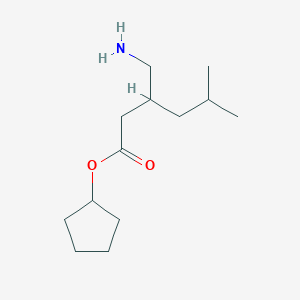
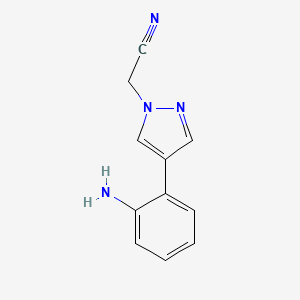


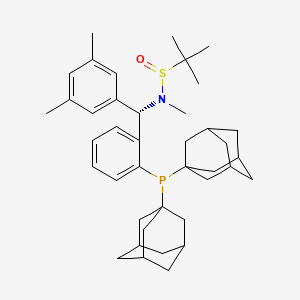
![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)

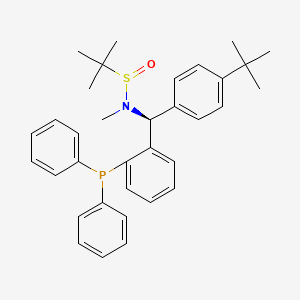
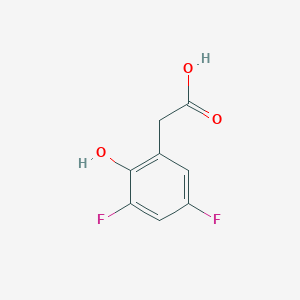
![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
